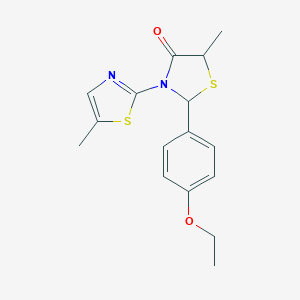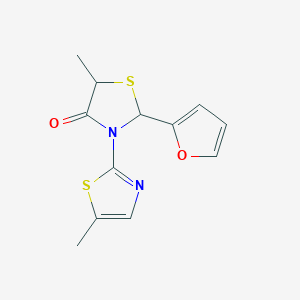![molecular formula C27H24N4O3S B277757 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea](/img/structure/B277757.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1995. It belongs to the family of synthetic cannabinoids that are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in marijuana. JWH-250 has gained popularity in recent years due to its potent psychoactive effects and its ability to bind to the same receptors in the brain as THC.
Mecanismo De Acción
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea acts on the same receptors in the brain as THC, specifically the cannabinoid type 1 (CB1) receptor. It binds to the receptor and activates a signaling pathway that leads to the release of various neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in mood and behavior. Chronic use of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea has been linked to negative effects on cognitive function and mental health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea is a useful tool for studying the effects of synthetic cannabinoids on the brain and body. Its potency and ability to bind to the same receptors as THC make it a valuable tool for researchers. However, its addictive properties and negative effects on cognitive function and mental health make it a challenging compound to work with.
Direcciones Futuras
There are many future directions that could be explored in the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea and other synthetic cannabinoids. One area of interest is the development of new compounds that are less addictive and have fewer negative effects on cognitive function and mental health. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body, particularly with regards to addiction and mental health. Finally, there is a need for more research into the mechanisms of action of synthetic cannabinoids and how they interact with the CB1 receptor in the brain.
Métodos De Síntesis
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea is synthesized by reacting 2-naphthoyl chloride with 4-(2-furoyl)-1-piperazine and thiourea in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been shown to have potent psychoactive effects and can produce a range of physiological and behavioral effects similar to those produced by THC. Studies have also shown that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea can be addictive and can have negative effects on cognitive function and mental health.
Propiedades
Nombre del producto |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea |
|---|---|
Fórmula molecular |
C27H24N4O3S |
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24N4O3S/c32-25(21-8-7-19-4-1-2-5-20(19)18-21)29-27(35)28-22-9-11-23(12-10-22)30-13-15-31(16-14-30)26(33)24-6-3-17-34-24/h1-12,17-18H,13-16H2,(H2,28,29,32,35) |
Clave InChI |
RXJSDJYWQKEMMN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CO5 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)







